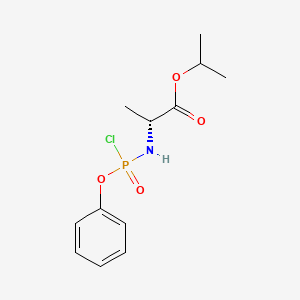

Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate

Description

Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate is a phosphoramidate prodrug derivative characterized by its isopropyl ester group, phenoxy-phosphoryl moiety, and D-alaninate stereochemistry. It serves as a key intermediate in synthesizing nucleotide analogs, particularly antiviral agents and antimetabolites. The compound’s structure enables intracellular delivery of nucleoside monophosphates, bypassing the rate-limiting phosphorylation step in nucleotide activation .

Properties

IUPAC Name |

propan-2-yl (2R)-2-[[chloro(phenoxy)phosphoryl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClNO4P/c1-9(2)17-12(15)10(3)14-19(13,16)18-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,14,16)/t10-,19?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAAFTUHFLUIKV-VTZGEWFSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)C)NP(=O)(OC1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClNO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphorylation of D-Alanine Isopropyl Ester with Phenyl Phosphodichloridate

The most widely documented method involves the reaction of D-alanine isopropyl ester with phenyl phosphodichloridate under controlled conditions. According to WO2016181313A1, the process begins by dissolving phenyl phosphodichloridate (30.6 g) in dichloromethane (DCM) at -60°C under a nitrogen atmosphere. A solution of D-alanine isopropyl ester free base (19.16 g) in DCM is added dropwise, followed by triethylamine (20.7 mL) to neutralize HCl generated during the reaction. The mixture is stirred at -60°C for 30 minutes, gradually warmed to 25°C, and stirred for an additional hour. Filtration and subsequent distillation under reduced pressure yield the crude product, which is further purified by stirring with diisopropyl ether and recrystallization.

Key Parameters:

-

Temperature: -60°C to 25°C

-

Solvent: Dichloromethane

-

Base: Triethylamine

-

Yield: ~70–80% (crude), 93.45% enantiomeric purity after purification

This method emphasizes low-temperature conditions to minimize racemization and side reactions. The use of DCM ensures solubility of both reactants, while triethylamine facilitates deprotonation and scavenges HCl.

Alternative Route via Dichloro-Phenyl Phosphate and D-Alanine Isopropyl Ester Hydrochloride

CN105348320A describes an alternative approach using D-alanine isopropyl ester hydrochloride and dichloro-phenyl phosphate. The hydrochloride salt (11 g) is reacted with dichloro-phenyl phosphate in the presence of triethylamine (-20°C to 15°C) in methyl isopropyl ether. After quenching with cold water, the organic layer is washed with brine and concentrated. The crude product is purified via recrystallization using methyl tert-butyl ether and n-heptane, yielding 39% of the desired compound.

Key Parameters:

-

Temperature: -20°C to 15°C

-

Solvent: Methyl isopropyl ether

-

Base: Triethylamine

This method avoids column chromatography, enhancing scalability for industrial production. However, the lower yield highlights challenges in stereochemical control during crystallization.

Table 1: Comparative Analysis of Synthetic Methods

Critical Factors Influencing Synthesis

Solvent Selection

Dichloromethane (Method 1) provides superior solubility for hydrophobic intermediates, whereas methyl isopropyl ether (Method 2) reduces side reactions due to its lower polarity. Polar aprotic solvents like THF are avoided to prevent nucleophilic attack on the phosphoryl chloride.

Temperature Control

Low temperatures (-60°C to -20°C) are critical to suppress racemization of the D-alanine moiety. Warming phases must be gradual to ensure complete reaction while maintaining stereochemical integrity.

Stoichiometry and Base Utilization

A 1.2:1 molar ratio of phosphorylating agent to D-alanine ester ensures complete conversion. Triethylamine, used in equimolar amounts, effectively neutralizes HCl, preventing acid-catalyzed degradation.

Purification and Analytical Characterization

Recrystallization Techniques

Method 1 employs diisopropyl ether for recrystallization, yielding a crystalline product with >99% enantiomeric purity. Method 2 uses a methyl tert-butyl ether/n-heptane mixture, achieving moderate purity but requiring multiple washing steps.

Spectroscopic Validation

-

Infrared (IR) Spectroscopy: A strong P=O stretch at 1260–1280 cm⁻¹ and N-H bend at 1540 cm⁻¹ confirm the phosphoryl amide bond.

-

X-ray Diffraction (XRD): Peaks at 2θ = 12.4°, 18.7°, and 24.3° correspond to the crystalline lattice of the (S,S)-enantiomer.

-

NMR Spectroscopy:

Industrial Scalability and Environmental Impact

Method 1’s high yield and minimal purification steps make it preferable for large-scale production. However, dichloromethane’s environmental toxicity necessitates substitution with greener solvents (e.g., 2-methyl-THF) in newer protocols .

Chemical Reactions Analysis

Types of Reactions

Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution with amines can form phosphoramidates.

Scientific Research Applications

Antiviral Drug Development

Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate has been employed in the synthesis of several antiviral prodrugs. Its structure allows for the modification of nucleoside analogs, facilitating their conversion into more bioavailable forms.

Case Study: Sofosbuvir

One notable application is in the development of Sofosbuvir, a direct-acting antiviral agent used for the treatment of hepatitis C virus (HCV) infections. The synthesis involves coupling this compound with uridine analogs, resulting in phosphoramidate prodrugs that demonstrate enhanced potency and stability. The prodrug strategy effectively masks the polar phosphate group, improving lipophilicity and cellular uptake .

| Prodrug | Parent Compound | Activity |

|---|---|---|

| Sofosbuvir | PSI-6130 | Potent against HCV |

| Other derivatives | Various nucleosides | Enhanced cellular uptake and stability |

Immunotherapy Applications

The aryloxy triester phosphoramidate approach has also been applied to immunotherapy, particularly in activating specific T-cells for cancer treatment.

Case Study: Activation of Vγ9/Vδ2 T-cells

Research has demonstrated that prodrugs derived from this compound can activate Vγ9/Vδ2 T-cells, which play a critical role in immune responses against tumors. These prodrugs were shown to effectively lyse bladder cancer cells in vitro, highlighting their potential as novel immunotherapeutics .

Synthesis of Fluorinated Nucleosides

The compound has been utilized in synthesizing fluorinated nucleosides and nucleotides, which are important for developing new antiviral agents.

Case Study: Fluorinated Nucleosides

In recent studies, this compound was coupled with fluorinated nucleoside precursors to produce reactive intermediates. These intermediates have shown promising results in terms of antiviral activity and stability, making them potential candidates for further development .

Mechanistic Insights into Prodrug Activation

The activation mechanism of phosphoramidate prodrugs like this compound involves enzymatic hydrolysis within cells, leading to the release of active monophosphate forms.

Mechanism Overview

- Cellular Uptake : Prodrugs enter cells via passive diffusion due to their enhanced lipophilicity.

- Enzymatic Cleavage : Inside the cell, enzymes cleave the phosphoramidate bond, releasing the active nucleotide.

- Phosphorylation : The released nucleotide can undergo further phosphorylation to yield di- or tri-phosphate derivatives, which exert the therapeutic effect .

Mechanism of Action

The mechanism of action of Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate involves its interaction with specific molecular targets. The phosphoryl group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The phenoxy group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural Analogues

Isopropyl (chloro(phenoxy)phosphoryl)-L-alaninate

- Key Difference : Stereochemistry (L-alaninate vs. D-alaninate).

- Applications :

- Synthesis: Reacted with nucleosides (e.g., 20,30-O-isopropylidene-guanosine) under basic conditions (Et₃N or N-methylimidazole) .

- Performance : L-alaninate derivatives generally exhibit higher enzymatic recognition in mammalian systems compared to D-forms, influencing prodrug efficacy .

Ethyl (chloro(phenoxy)phosphoryl)-L-alaninate

- Key Difference : Ester group (ethyl vs. isopropyl).

- Applications :

- Performance : Ethyl esters may offer improved solubility in polar solvents (e.g., THF/DMF mixtures) compared to bulkier isopropyl derivatives .

Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate

- Key Difference: Substituent on phosphoryl group (perfluorophenoxy vs. phenoxy).

- Applications :

- Performance: Perfluorophenoxy groups enhance metabolic stability and lipophilicity, improving cellular uptake .

Functional Analogues

Uprifosbuvir (MK-3682)

- Structure : Combines 4′-chloro-5′-uridine with D-alaninate and isopropyl ester.

- Applications : Antiviral agent targeting HCV .

- Comparison : The 4′-chloro and methyltetrahydrofuran modifications enhance binding to viral polymerases compared to simpler phosphoryl-alaninate derivatives .

Tenofovir Alafenamide (TAF) Derivatives

- Structure: Features methylphenoxy-phosphoryl and L-alaninate groups.

- Applications: HIV/HBV prodrug with reduced renal toxicity compared to tenofovir disoproxil .

- Comparison: Stereochemical impurities (e.g., D-alaninate isomers) are critical; even minor deviations (e.g., Tenofovir Alafenamide SRR Isomer) can reduce efficacy or require rigorous purification .

Biological Activity

Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate is a complex chemical compound notable for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C12H17ClNO4P

- Molecular Weight : 305.69 g/mol

- Key Functional Groups :

- Phosphoryl group

- Phenoxy group

- D-alaninate moiety

The unique combination of these functional groups contributes to the compound's biological activity, particularly in enzyme inhibition and antimicrobial properties.

This compound is believed to interact with various biochemical pathways, primarily through the inhibition of specific enzymes. Its structural similarity to phenoxyacetic acid suggests potential interactions with enzymes that recognize this class of compounds.

Biochemical Pathways

- Enzyme Inhibition : The compound has been studied for its ability to inhibit purine nucleoside phosphorylase (PNP), an enzyme critical in nucleotide metabolism, which has implications in treating T-cell malignancies and infections .

- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity, although specific mechanisms are still under investigation.

Case Studies

- Inhibition of PNP :

- Antiviral Activity :

- Biological Evaluation :

Comparative Analysis with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| Isopropyl (phenoxyphosphoryl)-D-alaninate | Lacks chloro group | Potentially reduced reactivity |

| Isopropyl (chloro(phenoxy)phosphoryl)-L-alaninate | L-isomer may exhibit different stereochemical properties | Varied biological effects |

| Phenyl (isopropoxy-L-alaninyl) phosphorochloridate | Contains a phenyl instead of phenoxy group | Altered chemical behavior |

The presence of the chloro group in this compound is hypothesized to enhance its reactivity and biological activity compared to its analogs.

Q & A

Q. How can isotopic labeling (e.g., 13C, 15N) enhance mechanistic studies of its metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.